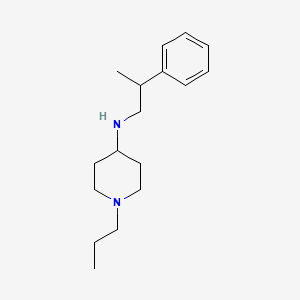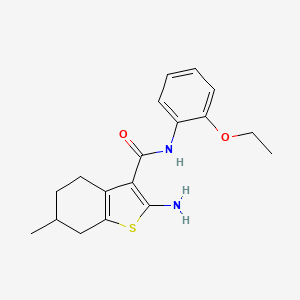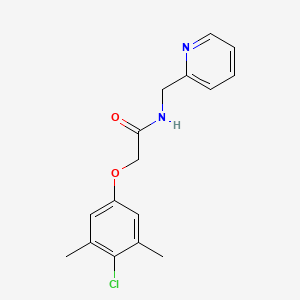
N-(2-phenylpropyl)-1-propyl-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylpropyl)-1-propyl-4-piperidinamine, also known as NPP, is a synthetic compound that belongs to the class of substituted amphetamines. It is a potent psychostimulant that has been widely used in scientific research to study the mechanisms of action of other similar compounds. NPP is structurally similar to other psychostimulants such as amphetamine and methamphetamine, but it has a unique chemical structure that confers specific properties and effects.
作用機序
N-(2-phenylpropyl)-1-propyl-4-piperidinamine acts as a potent psychostimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. The increased levels of neurotransmitters lead to enhanced neuronal activity and increased arousal and alertness.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, leading to a state of hyperarousal. It also enhances cognitive function, including attention, memory, and learning. This compound has been used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy, but its use has been limited due to its potential for abuse and addiction.
実験室実験の利点と制限
N-(2-phenylpropyl)-1-propyl-4-piperidinamine has several advantages for use in lab experiments. It is a potent psychostimulant that can be used to study the effects of other similar compounds on the central nervous system. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, the use of this compound in lab experiments is limited by its potential for abuse and addiction. It is also a controlled substance in many countries, making its use and possession highly regulated.
将来の方向性
There are several future directions for research on N-(2-phenylpropyl)-1-propyl-4-piperidinamine. One area of research is the development of new psychostimulants with similar properties but with lower potential for abuse and addiction. Another area of research is the study of the long-term effects of this compound on the central nervous system, including its effects on neuronal function and structure. Additionally, research on the use of this compound in the treatment of other neurological disorders, such as depression and anxiety, may be warranted.
合成法
The synthesis of N-(2-phenylpropyl)-1-propyl-4-piperidinamine involves the reaction of 1-phenyl-2-propanone with propylamine and sodium borohydride. The resulting product is then purified and recrystallized to obtain this compound in its pure form. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学的研究の応用
N-(2-phenylpropyl)-1-propyl-4-piperidinamine has been extensively used in scientific research to study the mechanisms of action of other psychostimulants. It has been shown to have similar effects as amphetamine and methamphetamine, but with a lower potency. This compound has been used to study the effects of psychostimulants on the central nervous system, including their effects on neurotransmitter release, reuptake, and metabolism.
特性
IUPAC Name |
N-(2-phenylpropyl)-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-3-11-19-12-9-17(10-13-19)18-14-15(2)16-7-5-4-6-8-16/h4-8,15,17-18H,3,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTPGQLLYCAFDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198067 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5128821.png)
![methyl 4-(4-{[4-(methoxycarbonyl)phenyl]amino}-1-phthalazinyl)benzoate](/img/structure/B5128834.png)
![6-(2,4-dimethoxyphenyl)-3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5128841.png)
![{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B5128859.png)
![2-[2-(4-bromophenyl)-6-methyl-4-pyrimidinyl]-3,6-diphenyl-3,6-dihydro-2H-1,2-oxazine](/img/structure/B5128864.png)
![N-(2,4-dimethylphenyl)-4-[2-(2,2-dimethylpropanoyl)hydrazino]-4-oxobutanamide](/img/structure/B5128876.png)
![isopropyl [(3-cyano-6-methyl-4-(5-methyl-2-furyl)-5-{[(2-methylphenyl)amino]carbonyl}-1,4-dihydro-2-pyridinyl)thio]acetate](/img/structure/B5128878.png)
![3-phenyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5128880.png)


![3-[(2,8-dimethyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B5128908.png)
![3-(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5128922.png)
![4-chloro-3-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5128933.png)